Another area of scientific research on quizalofop examines its effect on targeted plants:
Quizalofop is classified as a selective herbicide, meaning it primarily targets grasses while having minimal impact on broadleaf plants []. This selectivity is due to the differing enzyme structures between grasses and broadleaf plants []. The ACCase enzyme in grasses is more susceptible to quizalofop's inhibition compared to the ACCase enzyme in broadleaf plants [].
A significant area of research focuses on the development of resistance to quizalofop in weeds. Long-term use of the herbicide can lead to populations of weeds developing resistance mechanisms []. Scientific studies investigate these resistance mechanisms to develop strategies for maintaining the effectiveness of quizalofop and other herbicides [].
Quizalofop is a selective post-emergence herbicide primarily used to control grass weeds in various crops, including potatoes, soybeans, and cotton. It belongs to the class of phenoxy herbicides and is specifically known as quizalofop-p-ethyl, which is its most common formulation. The compound is characterized by its ability to inhibit the enzyme acetyl-CoA carboxylase, crucial for fatty acid synthesis in plants, leading to growth inhibition in target species while being less harmful to broadleaf crops .
As mentioned earlier, Quizalofop selectively inhibits ACCase in grass weeds []. ACCase plays a vital role in the production of long-chain fatty acids, essential for plant growth and development. By inhibiting ACCase, Quizalofop disrupts this process, leading to stunted growth, abnormal cell development, and ultimately, death of the grass weeds []. This selectivity allows for safe application over broadleaf crops that have different ACCase enzymes not affected by Quizalofop.
The primary biological activity of quizalofop-p-ethyl is its herbicidal action against grass weeds. It selectively inhibits acetyl-CoA carboxylase in chloroplasts, a key enzyme in fatty acid biosynthesis. This inhibition leads to:
Quizalofop-p-ethyl can be synthesized through several methods, with one notable approach involving the reaction of ethyl S(-)-tosyllactate with 6-chloro-2-(4-hydroxyphenoxy)quinoxaline in the presence of potassium carbonate. Key steps include:
Quizalofop-p-ethyl is widely used in agriculture for weed management due to its effectiveness against various grass species. Its applications include:
Research has shown that quizalofop-p-ethyl interacts with various soil microorganisms and enzymes, affecting its degradation rate and ecological impact. Studies indicate that:
Quizalofop-p-ethyl shares similarities with other herbicides within the aryloxyphenoxypropionate class. Here are some comparable compounds:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Quizalofop | Aryloxyphenoxypropionate | Inhibits acetyl-CoA carboxylase | Selective for grasses |
Fenoxaprop-ethyl | Aryloxyphenoxypropionate | Inhibits acetyl-CoA carboxylase | Broad-spectrum activity |
Diclofop-methyl | Aryloxyphenoxypropionate | Inhibits acetyl-CoA carboxylase | Higher toxicity profile |
Clethodim | Cyclohexenone | Inhibits fatty acid synthesis | Effective against a wide range of grasses |
Quizalofop-p-ethyl is unique due to its high selectivity for grass species while being safe for broadleaf crops. Its specific mechanism targeting acetyl-CoA carboxylase makes it a valuable tool in integrated weed management strategies.
The herbicide demonstrates remarkable potency against the susceptible forms of acetyl-coenzyme A carboxylase. In maize leaf preparations, quizalofop exhibits differential binding affinities to two distinct isoforms of the enzyme. The major isoform demonstrates exceptional sensitivity with a binding constant of 0.054 micrometers, while the minor isoform shows significantly reduced sensitivity with a binding constant of 1.7 millimeters, representing approximately a 2000-fold difference in sensitivity [8] [9] [10]. This dramatic difference in binding affinity between isoforms contributes to the selective nature of quizalofop action.
The inhibition mechanism involves competitive binding with the acetyl-coenzyme A substrate, indicating that quizalofop competes directly for the substrate binding site on the carboxyltransferase domain [6] [11]. Kinetic studies have revealed that quizalofop binding to the major acetyl-coenzyme A carboxylase isoform follows non-cooperative kinetics, as demonstrated by a Hill coefficient of 0.86 [8] [9]. This non-cooperative binding pattern suggests that the herbicide molecules bind independently to individual enzyme molecules without influencing the binding of subsequent molecules.
The herbicide exhibits mixed-type inhibition with respect to both acetyl-coenzyme A and adenosine triphosphate substrates, with acetyl-coenzyme A concentration having the greater effect on inhibition levels [8] [9]. This pattern indicates that quizalofop can bind to both the free enzyme and enzyme-substrate complexes, although with different affinities, ultimately blocking the formation of malonyl-coenzyme A, the essential precursor for fatty acid synthesis.
The selectivity of quizalofop stems from fundamental structural differences between acetyl-coenzyme A carboxylase enzymes in graminaceous monocots and dicotyledonous plants [12] [13]. Graminaceous plants possess a multidomain form of acetyl-coenzyme A carboxylase that is uniquely susceptible to aryloxyphenoxypropionate herbicides, while dicotyledonous plants contain structurally distinct acetyl-coenzyme A carboxylase forms that remain unaffected by these compounds [13] [14].
The molecular selectivity is further enhanced by the stereospecificity of quizalofop action. The active component, quizalofop-phosphorus, represents the R-enantiomer of the compound, which demonstrates 5-10 times higher herbicidal activity compared to the S-enantiomer [15] [12]. This enantioselectivity reflects the precise three-dimensional requirements for effective binding to the carboxyltransferase domain of susceptible acetyl-coenzyme A carboxylase enzymes.
Crystal structure analyses have revealed that aryloxyphenoxypropionate herbicides, including quizalofop, share two common anchoring points within the carboxyltransferase domain: isoleucine 1735 and alanine 1627 [6]. These conserved binding residues provide the molecular foundation for the herbicide's specific interaction with the target enzyme. The unique structural features of the quinoxaline ring system in quizalofop, particularly the 6-chloro-quinoxalin-2-yl group, contribute to its distinct binding characteristics and activity profile [7].
Quizalofop demonstrates exceptional binding affinity to its target enzyme, with inhibition constants varying significantly depending on the specific acetyl-coenzyme A carboxylase isoform and experimental conditions. The most comprehensive kinetic characterization reveals binding constants ranging from 0.054 micrometers for the highly sensitive maize acetyl-coenzyme A carboxylase isoform to 1.7 millimeters for the less sensitive isoform [8] [9] [10].
Parameter | Value | Enzyme System | Notes |
---|---|---|---|
Binding constant (ACCase1 - maize) | 0.054 μM | Major isoform | Non-cooperative binding [8] [9] |
Binding constant (ACCase2 - maize) | 1.7 mM | Minor isoform | Positive cooperativity [8] [9] |
Inhibition constant (acetyl-coenzyme A substrate) | 25 μM | Pea ACCase220 | High-affinity site [11] |
Inhibition constant (propionyl-coenzyme A substrate) | 9.3 μM | Pea ACCase220 | Enhanced sensitivity [11] |
Inhibition constant (low-affinity site) | 256 μM | Pea ACCase220 | Secondary binding site [11] |
Half-maximal inhibition (chloroplasts) | 75 μM | Corn chloroplasts | ATP synthesis inhibition [16] |
The binding interaction exhibits distinct kinetic characteristics depending on the target enzyme. For the major maize acetyl-coenzyme A carboxylase isoform, quizalofop binding follows simple Michaelis-Menten kinetics with a Hill coefficient of 0.86, indicating non-cooperative binding [8] [9]. In contrast, the minor isoform displays positive cooperativity with a Hill coefficient of 1.85, suggesting that initial herbicide binding enhances subsequent binding events [8] [9].
Pea acetyl-coenzyme A carboxylase demonstrates dual specificity, possessing separate binding sites for acetyl-coenzyme A and propionyl-coenzyme A substrates, each with different sensitivities to quizalofop inhibition [11]. The propionyl-coenzyme A-utilizing site shows enhanced sensitivity to quizalofop (inhibition constant of 9.3 micrometers) compared to the acetyl-coenzyme A-specific site (inhibition constant of 25 micrometers) [11]. This differential sensitivity supports the hypothesis that higher substrate specificity correlates with lower herbicide sensitivity.
Molecular docking studies reveal that quizalofop binding involves hydrogen bonding interactions with key amino acid residues in the carboxyltransferase active site [5] [17]. The herbicide forms critical hydrogen bonds with alanine 1627 and isoleucine 1735, stabilizing the herbicide-enzyme complex and preventing normal substrate access to the catalytic site [5] [17]. The binding energy calculations indicate strong affinity interactions, with values reaching -8.0 kilocalories per mole for the most favorable binding conformations [18].
Quizalofop demonstrates superior binding affinity and selectivity compared to other acetyl-coenzyme A carboxylase inhibiting herbicides within both the aryloxyphenoxypropionate and cyclohexanedione chemical families. Comparative kinetic studies reveal that quizalofop exhibits approximately 400-fold higher binding affinity to maize acetyl-coenzyme A carboxylase compared to fluazifop, another aryloxyphenoxypropionate herbicide, with respective binding constants of 0.054 micrometers versus 21.8 micrometers [8] [9] [10].
The enhanced potency of quizalofop relative to other aryloxyphenoxypropionate herbicides correlates with structural differences in their aromatic ring systems. While compounds like fluazifop and haloxyfop contain simpler aromatic substituents, quizalofop features the distinctive 6-chloro-quinoxalin-2-yl group that provides optimal complementarity to the carboxyltransferase binding pocket [7] [12]. This structural advantage translates to improved binding affinity and enhanced herbicidal activity under field conditions.
Cyclohexanedione herbicides, including clethodim and sethoxydim, target the same carboxyltransferase domain but utilize different binding interactions compared to aryloxyphenoxypropionate compounds [19] [20] [21]. Although both herbicide classes inhibit acetyl-coenzyme A carboxylase through carboxyltransferase domain binding, they occupy distinct regions within the binding pocket, leading to different cross-resistance patterns [22] [23]. Novel cyclohexanedione derivatives have been developed that demonstrate superior activity to clethodim, with optimized compounds achieving acetyl-coenzyme A carboxylase inhibitory activity values of 0.061 nanomoles per hour per milligram protein compared to higher values for traditional cyclohexanediones [19] [17].